Glycerol, 2,3-dimethyl, 1-hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol, 2,3-dimethyl, 1-hexadecanoate: is an organic compound with the molecular formula C21H42O4 and a molecular weight of 358.5558 g/mol . This compound is a derivative of glycerol, where two methyl groups are attached to the glycerol backbone, and a hexadecanoate (palmitate) group is esterified at the first position . It is a type of fatty acid ester, which is commonly found in various biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycerol, 2,3-dimethyl, 1-hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures (around 60-80°C) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
Glycerol, 2,3-dimethyl, 1-hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Glycerol, 2,3-dimethyl, 1-hexadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: The compound is used in the production of cosmetics, lubricants, and biodegradable plastics.
Mechanism of Action
The mechanism of action of glycerol, 2,3-dimethyl, 1-hexadecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by lipases, releasing glycerol and hexadecanoic acid. These products can then participate in various metabolic pathways, including energy production and lipid synthesis .
Comparison with Similar Compounds
Similar Compounds
Glycerol, 1-hexadecanoate: Similar structure but lacks the two methyl groups on the glycerol backbone.
Glycerol, 2,3-dimethyl, 1-octadecanoate: Similar structure but with an octadecanoate (stearate) group instead of hexadecanoate.
Glycerol, 2,3-dimethyl, 1-decanoate: Similar structure but with a decanoate (caprate) group instead of hexadecanoate.
Uniqueness
Glycerol, 2,3-dimethyl, 1-hexadecanoate is unique due to the presence of two methyl groups on the glycerol backbone, which can influence its physical and chemical properties. These modifications can affect the compound’s solubility, melting point, and reactivity compared to other similar compounds .
Properties
CAS No. |
111723-47-8 |
---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2,3-dimethoxypropyl hexadecanoate |
InChI |
InChI=1S/C21H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-19-20(24-3)18-23-2/h20H,4-19H2,1-3H3 |
InChI Key |
UELIEEDDIWUFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.